Ethyl 2-(dibenzylamino)acetate
Overview
Description
Ethyl 2-(dibenzylamino)acetate is an organic compound with the molecular formula C18H21NO2 and a molecular weight of 283.37 g/mol . It is also known as N,N-Dibenzylglycine Ethyl Ester. This compound is characterized by the presence of an ethyl ester group attached to a dibenzylamino moiety, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
Ethyl 2-(dibenzylamino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
Mode of Action
It has been used as a ligand in the polymerization of ε-caprolactone (cl) and l-lactide (la) by sn(oct)2 and bnoh . It potentially modifies the framework of the catalytic intermediate and produces hydrogen, thereby increasing the rate of CL polymerization .
Result of Action
It’s known to increase the rate of ε-caprolactone (CL) polymerization
Biochemical Analysis
Biochemical Properties
Ethyl 2-(dibenzylamino)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with stannous octanoate, which is used as a catalyst in the polymerization of ε-caprolactone and l-lactide . The nature of these interactions often involves the modification of the catalytic intermediate framework, thereby increasing the rate of polymerization. Additionally, this compound has been shown to interact with other ligands, enhancing their catalytic activity in biochemical reactions .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving primary cortical neuronal cells, this compound demonstrated neuroprotective effects by mitigating oxidative stress-induced damage . This compound’s impact on cellular metabolism includes alterations in the production of key metabolites, which can influence overall cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been found to modify the catalytic intermediate framework in polymerization reactions, thereby increasing the rate of polymerization . This compound’s ability to interact with various ligands and enzymes highlights its versatile role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under room temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and enhanced catalytic activity. At higher doses, it may cause toxic or adverse effects. For instance, studies have indicated that high doses of similar compounds can lead to moderate suppurative inflammation of the lungs in animal models . Therefore, it is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound’s interaction with stannous octanoate in polymerization reactions suggests its involvement in metabolic pathways related to polymer synthesis . Additionally, its effects on metabolic flux and metabolite levels highlight its significance in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported through specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with various ligands and enzymes suggests that it may localize to specific subcellular regions to exert its effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(dibenzylamino)acetate can be synthesized through the reaction of ethyl chloroacetate with dibenzylamine. The reaction is typically carried out in ethanol as a solvent and heated at 140°C in a microwave reactor for 20 minutes . The reaction proceeds as follows:
[ \text{Ethyl chloroacetate} + \text{Dibenzylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. This includes the use of larger reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(dibenzylamino)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Hydrolysis: Ethanol and N,N-dibenzylglycine.
Reduction: Ethyl 2-(dibenzylamino)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the dibenzylamino group.
N,N-Dibenzylglycine: The parent compound without the ethyl ester group.
Ethyl 2-(benzylamino)acetate: Similar structure but with only one benzyl group attached to the amino group.
Uniqueness: Ethyl 2-(dibenzylamino)acetate is unique due to the presence of both the ethyl ester and dibenzylamino groups. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.
Properties
IUPAC Name |
ethyl 2-(dibenzylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-21-18(20)15-19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMDCFOWHWNQBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393582 | |
Record name | Ethyl 2-(dibenzylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77385-90-1 | |
Record name | Ethyl 2-(dibenzylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.